H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH
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Overview
Description
The compound H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH is a peptide composed of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of specific amino acids like cysteine.
Reduction: Reduction of disulfide bonds.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues can lead to the formation of cystine.
Scientific Research Applications
Peptides like H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and reactions.
Biology: Investigated for their roles in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence determines its binding affinity and specificity. For instance, the presence of arginine and lysine residues can facilitate interactions with negatively charged molecules or surfaces.
Comparison with Similar Compounds
Similar Compounds
- H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH
- H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH
Uniqueness
The unique sequence of this compound imparts specific structural and functional properties that distinguish it from other peptides. The presence of multiple arginine and lysine residues, for example, can enhance its binding to certain molecular targets and influence its biological activity.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H159N35O25/c1-47(2)38-61(123-87(149)66(45-129)114-70(133)44-111-76(138)54(23-11-14-32-94)116-77(139)57(26-18-36-109-92(103)104)115-74(136)50(7)113-83(145)62(39-51-20-9-8-10-21-51)122-75(137)53(97)22-17-35-108-91(101)102)84(146)118-58(27-19-37-110-93(105)106)78(140)119-59(28-30-67(98)130)81(143)117-55(24-12-15-33-95)79(141)124-64(41-68(99)131)86(148)128-73(49(5)6)89(151)125-63(40-52-43-107-46-112-52)85(147)120-60(29-31-71(134)135)82(144)127-72(48(3)4)88(150)121-56(25-13-16-34-96)80(142)126-65(90(152)153)42-69(100)132/h8-10,20-21,43,46-50,53-66,72-73,129H,11-19,22-42,44-45,94-97H2,1-7H3,(H2,98,130)(H2,99,131)(H2,100,132)(H,107,112)(H,111,138)(H,113,145)(H,114,133)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,150)(H,122,137)(H,123,149)(H,124,141)(H,125,151)(H,126,142)(H,127,144)(H,128,148)(H,134,135)(H,152,153)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOQZUDFWMYFFR-SNBMVGNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H159N35O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2167.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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